N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-based acetamide derivative characterized by a benzo[d]thiazole core linked to a 4-fluorophenyl group and a pyridin-2-ylmethyl substituent. Its molecular formula is C₂₁H₁₆FN₃OS (calculated molecular weight: 393.44 g/mol). The compound exhibits structural features critical for bioactivity, including:
- A benzo[d]thiazole moiety, known for its role in targeting enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) .
- A 4-fluorophenyl group, which enhances lipophilicity and membrane permeability .
- A pyridin-2-ylmethyl substituent, contributing to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-10-8-15(9-11-16)13-20(26)25(14-17-5-3-4-12-23-17)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNDQFRKZGFUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Pyridin-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the pyridine derivative is coupled with the intermediate compound.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the benzo[d]thiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
Medically, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It might also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzo[d]thiazole ring might facilitate binding to specific sites, while the fluorophenyl and pyridin-2-ylmethyl groups could enhance its affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogues:
Key Observations :
- Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl) is common in COX-2 inhibitors, enhancing binding affinity .
- Pyridinylmethyl groups improve solubility and target engagement compared to bulkier substituents like piperazine .
- Nitro or methoxy groups on the benzothiazole ring (e.g., 3b, 4l) alter electronic properties, impacting bioactivity .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Acylation of 2-aminobenzothiazole derivatives using acetic acid derivatives under reflux conditions. For example, acetonitrile or dimethylformamide (DMF) as solvents with triethylamine as a base .
- Step 2 : Introduction of the 4-fluorophenyl and pyridin-2-ylmethyl groups via nucleophilic substitution or coupling reactions. Catalysts like aluminum chloride (AlCl₃) may enhance selectivity .
- Characterization : Confirmation of purity and structure via TLC, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer :
- Spectroscopic Techniques : ¹H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.2–10.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~168–170 ppm .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 424.12) .
- X-ray Crystallography (if available): Resolves bond angles and spatial arrangement of the benzothiazole and pyridine rings .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Antifungal Activity : Disk diffusion assays against C. albicans and A. niger (zone of inhibition ≥15 mm at 100 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values reported for similar compounds: 8–20 µM) .
- Enzyme Inhibition : Kinase or HDAC inhibition assays with IC₅₀ determination via fluorescence polarization .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Rational Design : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to improve binding to hydrophobic enzyme pockets .
- SAR Studies : Compare analogs with varying substituents on the pyridine ring. For example, methyl groups at position 6 of benzothiazole increase metabolic stability .
- Computational Guidance : Use molecular docking (AutoDock Vina) to predict interactions with targets like HDAC8 (binding energy ≤−8.5 kcal/mol) .
Q. How do researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Case Study : In antifungal assays, a nitro-substituted analog showed reduced activity despite similar binding conformations. This was attributed to electron-withdrawing effects reducing hydrogen bonding .
- Experimental Validation :
- QSAR Analysis : Correlate electronic parameters (Hammett σ) with bioactivity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm reduced affinity due to electronic effects .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol% AlCl₃) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining yields >85% .
- Purification : Use flash chromatography (hexane:ethyl acetate, 3:1) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
